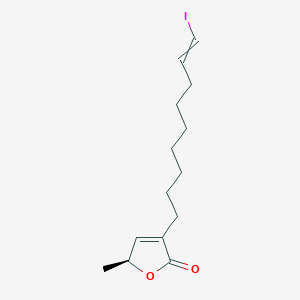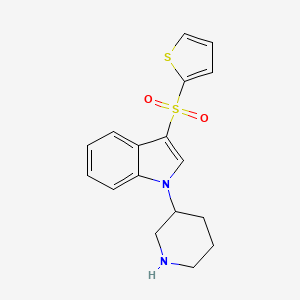
2-(4-Propyl-1-piperazinyl)benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Propyl-1-piperazinyl)benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antibacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propyl-1-piperazinyl)benzothiazole typically involves multi-step procedures. One common method includes the reaction of 2-chlorobenzothiazole with 1-propylpiperazine under reflux conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the nucleophilic substitution reaction, yielding the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Propyl-1-piperazinyl)benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzothiazole ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding amines .
Aplicaciones Científicas De Investigación
2-(4-Propyl-1-piperazinyl)benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(4-Propyl-1-piperazinyl)benzothiazole involves its interaction with specific molecular targets. In cancer cells, it is believed to inhibit proliferative pathways, leading to cell death. The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methyl-1-piperazinyl)benzothiazole
- 2-(4-Ethyl-1-piperazinyl)benzothiazole
- 2-(4-Butyl-1-piperazinyl)benzothiazole
Uniqueness
2-(4-Propyl-1-piperazinyl)benzothiazole is unique due to its specific propyl substitution on the piperazine ring, which can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds with different alkyl substitutions .
Propiedades
Número CAS |
769907-98-4 |
|---|---|
Fórmula molecular |
C14H19N3S |
Peso molecular |
261.39 g/mol |
Nombre IUPAC |
2-(4-propylpiperazin-1-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H19N3S/c1-2-7-16-8-10-17(11-9-16)14-15-12-5-3-4-6-13(12)18-14/h3-6H,2,7-11H2,1H3 |
Clave InChI |
GFDOJPATDMGMDH-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCN(CC1)C2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(tert-Butylsulfanyl)phenyl]thiophene](/img/structure/B15158156.png)
![N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B15158157.png)











